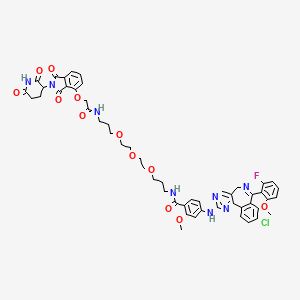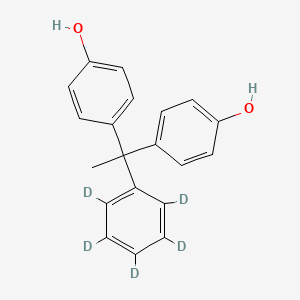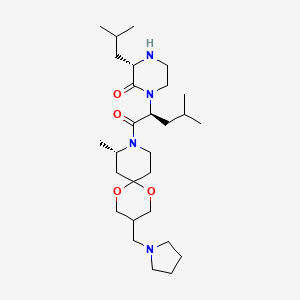
Maltoheptaose hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maltoheptaose hydrate is a maltooligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It is a white crystalline powder with the empirical formula C42H72O36 · xH2O and a molecular weight of approximately 1153.00 (anhydrous basis) . This compound is known for its solubility in water and its ability to form colloidal solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltoheptaose hydrate can be synthesized using cyclodextrinase enzymes. One such enzyme, derived from Thermococcus sp B1001, has been successfully expressed and characterized in Bacillus subtilis . The optimal conditions for this enzyme are 90°C and pH 5.5, with a specific activity of 637.95 U/mg . The enzyme exhibits high substrate specificity for cyclodextrins, particularly β-cyclodextrin, which is converted to maltoheptaose .
Industrial Production Methods
In industrial settings, this compound is produced by enzymatic hydrolysis of starch using cyclodextrinase. The process involves the conversion of β-cyclodextrin to maltoheptaose under controlled conditions of temperature, pH, and enzyme concentration . The yield of maltoheptaose can be optimized by adjusting the concentration of β-cyclodextrin and the reaction time .
Chemical Reactions Analysis
Types of Reactions
Maltoheptaose hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups on the glucose units .
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Maltoheptaose hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate for enzymatic studies and as a standard for chromatographic analysis.
Biology: This compound serves as an activator of phosphorylase B for the preparation of heptulose-2-phosphate.
Medicine: It is explored for its potential as a drug delivery agent due to its ability to form nanoparticles.
Industry: This compound is used as an encapsulating agent for aroma compounds in the food industry.
Mechanism of Action
Maltoheptaose hydrate exerts its effects through its ability to form hydrogen bonds and interact with various molecular targets. It activates phosphorylase B, leading to the production of heptulose-2-phosphate . Additionally, its capacity to form hydrogen bonds allows it to absorb microwaves and other forms of radiation .
Comparison with Similar Compounds
Similar Compounds
Maltooctaose: Composed of eight glucose units, maltooctaose is similar to maltoheptaose but has a higher molecular weight.
Maltodextrins: These are mixtures of glucose polymers with varying degrees of polymerization.
Uniqueness
Maltoheptaose hydrate is unique due to its specific degree of polymerization, which provides distinct functional properties such as high solubility, stability, and the ability to form colloidal solutions . Its high substrate specificity and yield in enzymatic reactions also set it apart from other maltooligosaccharides .
Properties
Molecular Formula |
C42H74O37 |
|---|---|
Molecular Weight |
1171.0 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;hydrate |
InChI |
InChI=1S/C42H72O36.H2O/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37;/h1,9-42,44-66H,2-8H2;1H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+;/m0./s1 |
InChI Key |
WYYBIPDXMUDOHX-GEXPGIPISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)

![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)








